molecular formula C19H12FN3OS B2936157 3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-03-1

3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2936157
CAS RN: 863589-03-1
M. Wt: 349.38
InChI Key: PVXBRHABNIUVNS-UHFFFAOYSA-N
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Description

“3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent phosphoinositide 3-kinase inhibitors . They are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives involves a series of steps starting from commercially available substances . The process involves the construction of a thiazolo[5,4-b]pyridine bicyclic scaffold starting from thiazole or thiazolidine derivatives followed by pyridine annulation .


Molecular Structure Analysis

The molecular structure of these compounds fits well into the ATP binding pocket of the PI3Kα kinase . This interaction is facilitated by a hydrogen bond with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Knoevenagel reaction of 3-benzyl-4-thiazolidine-2-thione with aromatic aldehydes leading to the formation of α,β-unsaturated ketone intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which include the compound , have been found to exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.

Antimicrobial Activity

These compounds have also been reported to have antimicrobial properties . This suggests that they could be used in the development of new antibiotics, a field of research that is particularly important given the rise of antibiotic-resistant bacteria.

Herbicidal Activity

Thiazolo[4,5-b]pyridines have been identified as having herbicidal activity . This means they could be used in the development of new herbicides for use in agriculture.

Anti-inflammatory Activity

These compounds have been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

Antifungal Activity

Thiazolo[4,5-b]pyridines have been reported to have antifungal properties . This could make them useful in the treatment of fungal infections.

Antitumor Activity

Finally, these compounds have been found to have antitumor activity . This suggests that they could be used in the development of new cancer treatments.

properties

IUPAC Name

3-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3OS/c20-14-4-1-3-13(11-14)17(24)22-15-8-6-12(7-9-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXBRHABNIUVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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